molecular formula C19H22O6 B12433994 (-)-Cedrusin

(-)-Cedrusin

Cat. No.: B12433994
M. Wt: 346.4 g/mol
InChI Key: PKORXOLYTWDULG-KDOFPFPSSA-N
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Description

(-)-Cedrusin: is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound is derived from the heartwood of cedar trees, particularly from the Cedrus species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cedrusin typically involves the extraction from natural sources, followed by purification processes. One common method includes the use of organic solvents to extract the compound from the heartwood of cedar trees. The extract is then subjected to chromatographic techniques to isolate and purify this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes using advanced techniques such as supercritical fluid extraction. This method allows for efficient extraction of the compound while maintaining its integrity and bioactivity. The purified compound is then processed and formulated for various applications.

Chemical Reactions Analysis

Types of Reactions: (-)-Cedrusin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, (-)-Cedrusin is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Biologically, this compound exhibits antioxidant and anti-inflammatory activities, making it a subject of interest in the study of cellular protection and immune response modulation.

Medicine: In medicine, the compound is explored for its potential anticancer properties. Research indicates that this compound may inhibit the growth of certain cancer cells and induce apoptosis.

Industry: Industrially, this compound is used in the formulation of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of (-)-Cedrusin involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Comparison with Similar Compounds

    Matairesinol: Another lignan with similar antioxidant and anticancer properties.

    Secoisolariciresinol: Known for its anti-inflammatory and estrogenic activities.

    Pinoresinol: Exhibits antioxidant and antimicrobial properties.

Uniqueness of (-)-Cedrusin: this compound is unique due to its specific structural features and the combination of its biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol

InChI

InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m1/s1

InChI Key

PKORXOLYTWDULG-KDOFPFPSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O

Origin of Product

United States

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